molecular formula C9H14N2O2 B13630427 2-(2-Ethoxyethoxy)pyridin-3-amine

2-(2-Ethoxyethoxy)pyridin-3-amine

Cat. No.: B13630427
M. Wt: 182.22 g/mol
InChI Key: GWJPFAZMRSKHNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Ethoxyethoxy)pyridin-3-amine is a chemical compound with the molecular formula C9H14N2O2 and a molecular weight of 182.22 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound with the formula C5H5N. Pyridine derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxyethoxy)pyridin-3-amine can be achieved through several methods. One common approach involves the palladium-catalyzed Suzuki cross-coupling reaction. This method uses 5-bromo-2-methylpyridin-3-amine as a starting material, which is then reacted with arylboronic acids under palladium catalysis to produce the desired pyridine derivatives . The reaction typically occurs in the presence of a base, such as potassium carbonate, and a solvent, such as ethanol or water, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions, such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxyethoxy)pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various alkylated or acylated pyridine derivatives.

Scientific Research Applications

2-(2-Ethoxyethoxy)pyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyethoxy)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxyethoxy)pyridin-3-amine
  • 2-(2-Propoxyethoxy)pyridin-3-amine
  • 2-(2-Butoxyethoxy)pyridin-3-amine

Uniqueness

2-(2-Ethoxyethoxy)pyridin-3-amine is unique due to its specific ethoxyethoxy substituent, which imparts distinct chemical and physical properties. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

2-(2-ethoxyethoxy)pyridin-3-amine

InChI

InChI=1S/C9H14N2O2/c1-2-12-6-7-13-9-8(10)4-3-5-11-9/h3-5H,2,6-7,10H2,1H3

InChI Key

GWJPFAZMRSKHNS-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC1=C(C=CC=N1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.